

GNE-220 (hydrochloride): A Technical Guide for Researchers

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CAS Number: 2448286-21-1 Chemical Formula: C25H27CIN8 Molecular Weight: 474.99

GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides a comprehensive overview of its biochemical activity, experimental protocols, and its role in relevant signaling pathways, tailored for researchers and drug development professionals.

Core Compound Activity

GNE-220 demonstrates high potency as an inhibitor of MAP4K4, a key regulator of the MAPK/ERK signaling pathway. Its inhibitory activity has been quantified in various biochemical and cellular assays.

Biochemical Activity and Selectivity

The primary activity of GNE-220 is its potent inhibition of MAP4K4. However, it also shows activity against other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.



Target Kinase	IC50 Value
MAP4K4	7 nM[1][2][3][4][5]
MINK (MAP4K6)	9 nM[1][2][3]
KHS1 (MAP4K5)	1.1 μM[1][2][3]
DMPK	476 nM[1][2][3]

Mechanism of Action and Signaling Pathway

GNE-220 exerts its effects by inhibiting MAP4K4, which is involved in regulating endothelial cell motility and morphology. By inhibiting MAP4K4, GNE-220 has been shown to influence the organization of the actin cytoskeleton and focal adhesions.

Caption: GNE-220 inhibits MAP4K4, leading to reduced retraction fibers and increased focal adhesions.

Experimental Protocols

Detailed methodologies for key experiments involving GNE-220 are outlined below. These protocols are based on the foundational research describing the inhibitor's effects.

In Vitro Kinase Assay

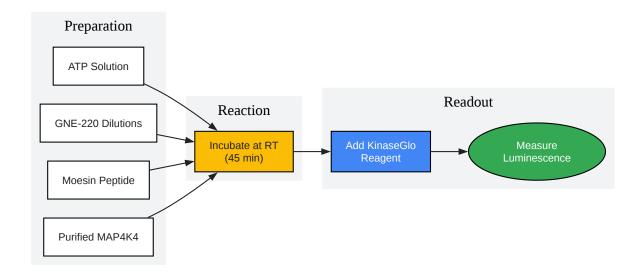
This assay quantifies the inhibitory effect of GNE-220 on MAP4K4 activity.

Protocol:

- Enzyme Preparation: A purified, His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from SF9 insect cells.[1][2]
- Reaction Mixture: 3 μg of the purified kinase is incubated in a buffer solution containing 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100.[1][2]
- Substrate: 100 μM of the moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin is added as the substrate.[1][2]



- Inhibitor Addition: GNE-220 is added at various concentrations.
- Initiation: The reaction is initiated by adding 3 μM ATP.[1][2]
- Incubation: The mixture is incubated for 45 minutes at room temperature.[1][2]
- Measurement: The remaining ATP levels are measured using a commercial luminescencebased kinase assay kit (e.g., KinaseGlo).[1][2] The reduction in ATP consumption corresponds to the inhibition of kinase activity.



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Caption: Workflow for the in vitro MAP4K4 kinase inhibition assay.

HUVEC Sprouting and Motility Assays

These cell-based assays assess the effect of GNE-220 on endothelial cell behavior, which is relevant to angiogenesis.

Cell Culture:



- Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2 medium.
 [1][2]
- Chinese Hamster Ovary (CHO) cells are cultured in DMEM with 10% FBS, 1 mM Glutamate, and Penicillin/Streptomycin.[1][2]

HUVEC Sprouting Assay Protocol:

- Bead Coating: HUVECs are coated onto cytodex beads.
- Fibrin Gel: The cell-coated beads are seeded in a fibrin clot.
- Treatment: GNE-220 is added to the culture media at concentrations ranging from 0.1 nM to 10,000 nM after the fibrin has clotted.[1][2]
- Incubation: The cells are incubated to allow for sprouting.
- Analysis: Sprout morphology and length are analyzed using microscopy. GNE-220 has been observed to alter HUVEC sprout morphology.[1][2][3] For immunofluorescence staining, beads are seeded in thin 100 µL fibrin clots.[2]

Scratch Wound Healing Assay:

- Cell Seeding: HUVECs are seeded in a 96-well plate.
- Wound Creation: A "scratch" or cell-free zone is created in the confluent monolayer.
- Treatment: The cells are treated with various concentrations of GNE-220.
- Imaging: The closure of the wound is monitored and imaged over time to assess cell migration.

In Vitro Cellular Effects

Treatment of HUVECs with GNE-220 results in distinct morphological and cellular changes, providing insight into its mechanism of action.



- Reduces pERM+ Retraction Fibers: GNE-220 dose-dependently decreases the presence of phosphorylated Ezrin/Radixin/Moesin (pERM) positive retraction fibers, which are crucial for the detachment of the cell's trailing edge during migration.[1][2][3]
- Increases Focal Adhesions: The inhibitor leads to a dose-dependent increase in the number of active integrin β1-positive long focal adhesions, which are critical for stable cell adhesion to the extracellular matrix.[1][2][3]

Solubility and Storage

For experimental use, the hydrochloride salt of GNE-220 offers improved solubility and stability. [2]

Solvent	Solubility
DMSO	5.4 mg/mL (11.37 mM) (Requires sonication)[3] [4]
Water	5.0 mg/mL (10.53 mM) (Requires sonication)[3] [4]

Storage: GNE-220 hydrochloride should be stored at 4°C, sealed, and kept away from moisture. For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

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